![molecular formula C8H12O B1459540 2,2-Dimethylhex-4-ynal CAS No. 950206-13-0](/img/structure/B1459540.png)
2,2-Dimethylhex-4-ynal
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Overview
Description
Scientific Research Applications
Synthesis of Benzoxazoles
The reactivity of ynals, such as 2,2-Dimethylhex-4-ynal, plays a pivotal role in the synthesis of benzoxazoles. This process involves a pyrrolidine-catalyzed [4 + 1] annulation reaction of ynals with N-protected-2-aminophenols. The unique reactivity of the C≡C triple bond in ynals facilitates consecutive conjugate addition reactions, leading to the production of benzoxazoles, which are important in both biological and synthetic contexts (Song et al., 2013).
Catalytic and Asymmetric Sulfonium Ylide Epoxidation
Another application of 2,2-dimethyl compounds, such as 2,5-dimethylthiolanes, is in promoting the asymmetric addition of chiral sulfonium ylides to aldehydes. This process is significant for synthesizing trans-stilbene oxide derivatives with high enantiomeric ratios, showcasing the utility of these compounds in organocatalytic processes (Davoust et al., 2005).
Intermediate in Licofelone Synthesis
2,2-Dimethylhex-4-ynal derivatives have been employed in the synthesis of key intermediates for the production of licofelone, an anti-inflammatory drug. This involves a novel synthesis method for unstable dihydropyrroles, further treated to yield important intermediates in licofelone synthesis (Rádl et al., 2009).
Low-Temperature Oxidation Studies
In studies of low-temperature autoignition chemistry, derivatives of 2,2-Dimethylhex compounds, like 2,5-dimethylhexane, have been investigated. This research helps in understanding the initial oxidation steps in reactions relevant to combustion processes (Rotavera et al., 2014).
properties
IUPAC Name |
2,2-dimethylhex-4-ynal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-4-5-6-8(2,3)7-9/h7H,6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQIZIHFWPTEBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)(C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylhex-4-ynal |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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